

Spectroscopic Analysis of 3-Bromo-4-methoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-4-methoxyphenylacetonitrile
Cat. No.:	B1268073

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This technical guide provides a comprehensive overview of the spectral data for **3-bromo-4-methoxyphenylacetonitrile**, a compound of interest for researchers, scientists, and drug development professionals. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of experimentally-derived public data for **3-bromo-4-methoxyphenylacetonitrile**, the following tables summarize the predicted spectral information based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data for 3-Bromo-4-methoxyphenylacetonitrile

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~7.5	d	~2.0
H-5	~6.9	d	~8.5
H-6	~7.2	dd	~8.5, 2.0
-CH ₂ CN	~3.7	s	-
-OCH ₃	~3.9	s	-

Predicted in CDCl₃ at
400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-4-methoxyphenylacetonitrile

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	~125
C-2	~135
C-3	~112
C-4	~155
C-5	~112
C-6	~130
-CH ₂ CN	~23
-CN	~117
-OCH ₃	~56

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted IR Absorption Data for 3-Bromo-4-methoxyphenylacetonitrile

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C≡N (Nitrile) stretch	2260 - 2220	Medium
C-H (Aromatic) stretch	~3050	Medium-Weak
C-H (Aliphatic) stretch	2950 - 2850	Medium
C=C (Aromatic) stretch	1600 - 1450	Medium-Strong
C-O (Aryl ether) stretch	~1250	Strong
C-Br stretch	680 - 550	Medium-Strong

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-4-methoxyphenylacetonitrile

m/z	Interpretation
225/227	[M] ⁺ Molecular ion peak (presence of Br isotopes)
146	[M - Br] ⁺
186/188	[M - CH ₂ CN] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as **3-bromo-4-methoxyphenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of the solid compound.[\[1\]](#) For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[\[1\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[\[1\]](#)

- To ensure homogeneity, gently vortex or sonicate the mixture until the solid is completely dissolved.
- Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[1\]](#)

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.[\[2\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
 - Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.[\[3\]](#)
 - Using a pipette, apply a drop of the solution to the center of the salt plate.[\[3\]](#)

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.[4]

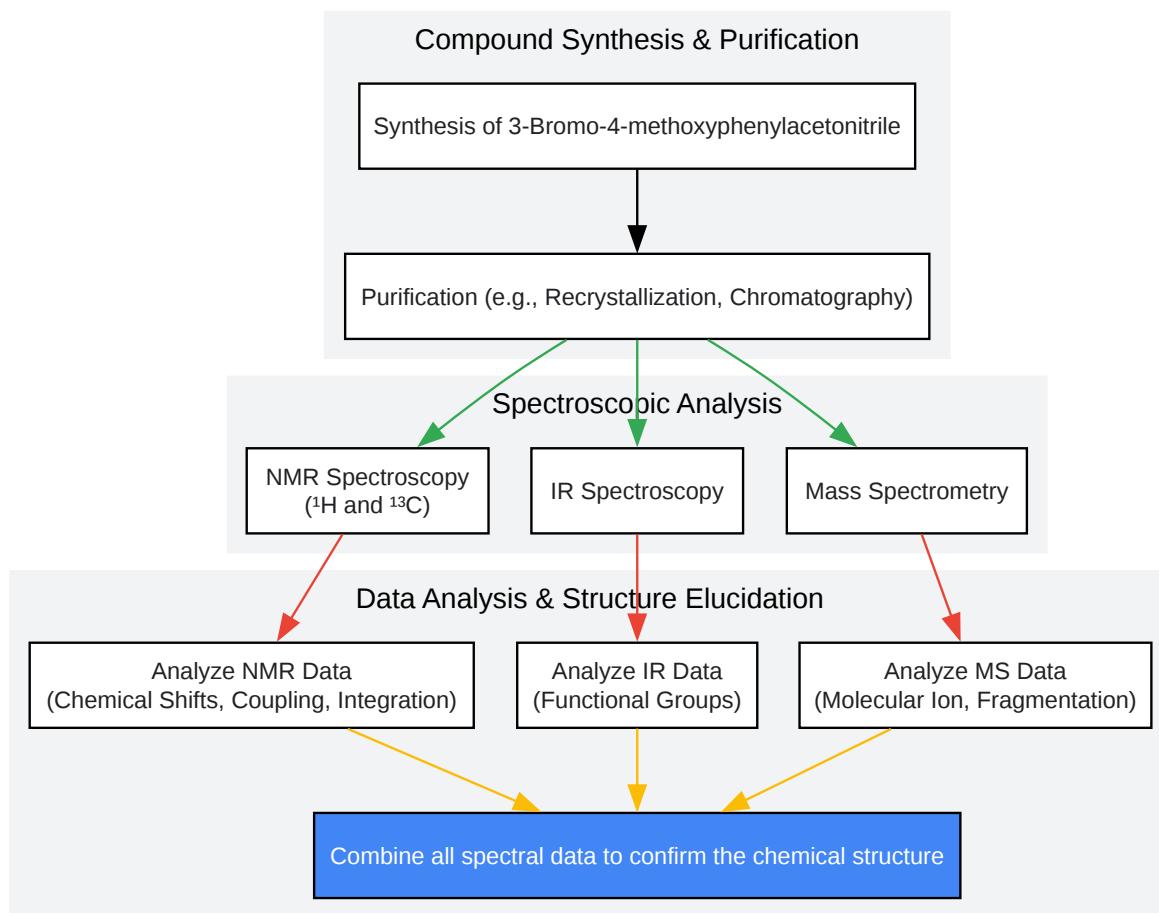
Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - Heat the probe to volatilize the sample into the ion source.[5]
 - In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[6] This will cause the molecules to ionize and fragment.[5]
- Mass Analysis and Detection:
 - Accelerate the resulting ions out of the ion source and into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and their abundance is recorded.

- The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.



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Workflow for Spectroscopic Characterization

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